molecular formula C17H12N2O3 B2789409 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2789409
CAS No.: 902582-56-3
M. Wt: 292.294
InChI Key: XATUYNYKDFYZMG-UHFFFAOYSA-N
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Description

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Future Directions

The future research directions for “8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” could involve exploring its potential biological activities and developing more efficient synthesis methods. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-step process. One common method includes the cyclization of intermediate compounds. For instance, the preparation can be achieved by reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) followed by cyclization using sodium hydride in dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for developing new chemical entities with specific properties.

Properties

IUPAC Name

8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATUYNYKDFYZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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